molecular formula C11H19NO B3170495 N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine CAS No. 944126-50-5

N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine

Cat. No.: B3170495
CAS No.: 944126-50-5
M. Wt: 181.27 g/mol
InChI Key: PSOYPKPGCHCPCS-UHFFFAOYSA-N
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Description

N-[1-(2-Furyl)ethyl]-N-(3-methylbutyl)amine is a chemical compound with the CAS Registry Number 944126-50-5 . It has a molecular formula of C11H19NO and a molecular weight of 181.27 g/mol . The compound is identified by several other names, including 1-(Furan-2-yl)ethyl amine and α-methyl-N-(3-methylbutyl)-2-furanmethanamine . This substance is intended for research and development purposes only and is not classified for human therapeutic or diagnostic use. Researchers can identify the compound by its MDL number, MFCD11143211 . The SMILES notation for the structure is CC(C)CCNC(C1=CC=CO1)C . As with all chemicals of this nature, proper safety protocols should be followed. This product is strictly for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOYPKPGCHCPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 1 2 Furyl Ethyl N 3 Methylbutyl Amine

Reductive Amination Approaches for Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and atom economy. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the desired amine. For the synthesis of N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine, this approach starts from 2-acetylfuran (B1664036) and 3-methylbutylamine.

Direct Reductive Amination of Carbonyl Precursors

Direct reductive amination, or reductive alkylation, combines the condensation of a ketone with an amine and the subsequent reduction into a single synthetic operation. In this one-pot process, 2-acetylfuran reacts with 3-methylbutylamine in the presence of a reducing agent to form the target secondary amine. researchgate.net The reaction proceeds via the in-situ formation of an imine intermediate, N-[1-(2-furyl)ethylidene]-3-methylbutan-1-amine, which is immediately reduced.

A variety of reducing agents can be employed for this transformation. Common laboratory-scale reagents include borohydride (B1222165) derivatives such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are valued for their selectivity and tolerance of various functional groups. rsc.org These reagents are effective under mild, often acidic, conditions which facilitate imine formation. rsc.org

Table 1: Reducing Agents for Direct Reductive Amination
Reducing AgentTypical SolventTypical ConditionsNotes
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727), EthanolAcidic pH (e.g., pH 5-6), Room TemperatureHighly selective for the iminium ion over the ketone.
Sodium Triacetoxyborohydride [NaBH(OAc)₃]Dichloroethane, Tetrahydrofuran (B95107)Mildly acidic (e.g., with acetic acid), Room TemperatureLess toxic than NaBH₃CN and effective for a wide range of substrates.
2-Picoline BoraneMethanol, WaterRoom Temperature to mild heatStable, easy-to-handle solid, effective in protic solvents. nih.gov

Catalytic Hydrogenation Methods

An alternative and greener approach for the reduction step in this process is catalytic hydrogenation. nih.gov This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. researchgate.net The reaction is typically carried out under hydrogen pressure and involves the same carbonyl and amine precursors. Heterogeneous catalysts are widely used due to their ease of separation and recyclability. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, often providing high yields of the desired amine. nih.govorganic-chemistry.org Other noble metal catalysts based on platinum, rhodium, or ruthenium, as well as non-noble metal catalysts like Raney Nickel, can also be employed. rsc.orgtaylorfrancis.com

The process is highly atom-economical, with water being the only byproduct. nih.gov The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to maximize the yield and selectivity towards the secondary amine, minimizing potential side reactions such as over-alkylation or reduction of the furan (B31954) ring. mdpi.com

Table 2: Catalytic Systems for Reductive Amination via Hydrogenation
CatalystHydrogen SourceTypical SolventTypical Conditions
Palladium on Carbon (Pd/C)H₂ gasEthanol, Methanol, Ethyl Acetate1-50 atm H₂, Room Temperature to 80°C
Raney Nickel (Ra-Ni)H₂ gasEthanol, Isopropanol50-100 atm H₂, 50-150°C
Platinum(IV) Oxide (PtO₂)H₂ gasEthanol, Acetic Acid1-5 atm H₂, Room Temperature
Ruthenium on Alumina (Ru/Al₂O₃)H₂ gasMethanol, Dioxane10-50 atm H₂, 80-120°C

N-Alkylation Pathways

N-alkylation represents a more classical and direct approach to forming C-N bonds, where an amine is reacted with an alkylating agent. Two distinct strategies, one using pre-activated electrophiles and another employing in-situ activation of alcohols, can be used to synthesize this compound.

Alkylation with Halides and Related Electrophiles

This traditional SN2 pathway involves the reaction of an amine nucleophile with an alkyl halide or sulfonate. For the target molecule, this can be achieved in two ways:

Alkylation of 1-(2-furyl)ethanamine with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane).

Alkylation of 3-methylbutylamine with a 1-(2-furyl)ethyl halide.

The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). researchgate.netresearchgate.net The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) being preferred to facilitate the SN2 mechanism. researchgate.net A significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt, although this can often be controlled by using an excess of the starting amine. masterorganicchemistry.com

Table 3: Typical Conditions for N-Alkylation with Halides
BaseSolventTypical TemperatureNotes
Potassium Carbonate (K₂CO₃)Acetonitrile, Acetone, DMFRoom Temperature to RefluxCommonly used, cost-effective. sciencemadness.org
Cesium Carbonate (Cs₂CO₃)Acetonitrile, DMFRoom TemperatureMore reactive base, allows for milder conditions. google.com
Diisopropylethylamine (DIPEA)Acetonitrile, DichloromethaneRoom TemperatureHomogeneous conditions, non-nucleophilic. researchgate.net

Borrowing Hydrogen (Acceptorless Dehydrogenative Coupling) Strategies

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, sustainable strategy for N-alkylation that uses alcohols as alkylating agents, producing only water as a byproduct. nih.gov This process avoids the need for pre-activating the alcohol into a halide or sulfonate and circumvents the use of stoichiometric reagents. nih.gov

For the synthesis of this compound, this strategy would involve the reaction of 1-(2-furyl)ethanol with 3-methylbutylamine. The catalytic cycle, typically mediated by a transition metal complex (often ruthenium or iridium), begins with the temporary oxidation of the alcohol to the corresponding ketone (2-acetylfuran) by the metal catalyst, which "borrows" the hydrogen atoms. acs.org The ketone then reacts with the amine to form an imine, which is subsequently reduced by the stored hydrogen on the metal catalyst to yield the final secondary amine and regenerate the active catalyst. nih.govacs.org

Table 4: Catalytic Systems for Borrowing Hydrogen Amination
Catalyst PrecursorLigandBase (if required)Typical Conditions
[Ru(p-cymene)Cl₂]₂DPEphosNoneToluene, 110-150°C nih.govrsc.org
Ru₃(CO)₁₂TetraphenylcyclopentadienoneNoneToluene, Microwave heating rsc.org
[Cp*IrCl₂]₂NoneNaOtButert-Butanol, 85-110°C nih.gov

Imine-Based Synthetic Routes

This approach isolates the two conceptual steps of reductive amination: the formation of the imine followed by its reduction. While often performed in a single pot, conducting the synthesis in a stepwise manner allows for the isolation and purification of the imine intermediate, which can be advantageous in certain contexts.

The first step is the condensation of 2-acetylfuran with 3-methylbutylamine to form the imine, N-[1-(2-furyl)ethylidene]-3-methylbutan-1-amine. This reaction is typically reversible and is often catalyzed by a weak acid to facilitate the dehydration step. libretexts.orglibretexts.org The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, drives the equilibrium towards the imine product. masterorganicchemistry.com

In the second step, the purified imine is reduced to the target secondary amine. This reduction can be achieved using a variety of reagents. A common and effective method is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. nih.govmdma.ch The hydride reagent selectively attacks the electrophilic carbon of the C=N double bond. mdma.ch Alternatively, catalytic hydrogenation, as described in section 2.1.2, can be applied to the isolated imine to afford the final product. youtube.com

Table 5: Conditions for Stepwise Imine Formation and Reduction
StepReagents/CatalystSolventTypical Conditions
Imine Formationp-Toluenesulfonic acid (cat.), Acetic Acid (cat.)Toluene, MethanolReflux with water removal (Dean-Stark) or use of molecular sieves. libretexts.orgmasterorganicchemistry.com
Imine ReductionSodium Borohydride (NaBH₄)Methanol, Ethanol0°C to Room Temperature. nih.gov
Imine ReductionH₂ / Pd/CEthanol, Ethyl Acetate1-10 atm H₂, Room Temperature.

Condensation Reactions of 2-Furaldehyde Derivatives with Amines

The initial step in the synthesis is the condensation of a 2-furaldehyde derivative, specifically 2-acetylfuran, with N-(3-methylbutyl)amine. This reaction forms an N-substituted imine intermediate. The process is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the imine.

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of 2-acetylfuran. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the corresponding imine. It is a widely accepted mechanism that reductive amination involves the condensation of the carbonyl group with an amine to form an imine intermediate, which is then hydrogenated.

Reactant 1Reactant 2Intermediate ProductKey Conditions
2-AcetylfuranN-(3-methylbutyl)amine (Isoamylamine)N-[1-(2-furyl)ethylidene]-3-methylbutan-1-amine (Imine)Acid catalysis, Removal of water

Reduction of Intermediate Imine Structures

Following the in-situ formation of the imine, a reducing agent is introduced to convert the carbon-nitrogen double bond into a single bond, yielding the final secondary amine. A variety of reducing agents can be employed for this transformation.

Commonly used reagents include borohydride derivatives such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are valued for their mildness and selectivity, which helps to spare other functional groups from reduction. Another effective reagent is 2-picoline-borane, which is noted for its stability and high selectivity for imine reduction, often not requiring anhydrous conditions. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another powerful method for this reduction.

Reducing Agent ClassSpecific ExamplesTypical SolventsNotes
BorohydridesNaBH₄, NaBH₃CN, NaBH(OAc)₃Methanol, Ethanol, DichloromethaneMild and selective; often used in one-pot procedures.
Amine-Boranes2-Picoline-BoraneMethanol, WaterStable, easy to handle, and can be used in aqueous media.
Catalytic HydrogenationH₂ with Pd/C, PtO₂, or Raney NiEthanol, Ethyl AcetateEffective but may require pressure equipment.

Stereoselective Synthesis Considerations

The target molecule, this compound, possesses a stereocenter at the carbon atom adjacent to the furan ring. Consequently, controlling the stereochemical outcome of the synthesis is a critical consideration for producing enantiomerically pure forms of the compound. This can be achieved through methods such as chiral auxiliary approaches or asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. In the context of synthesizing the target amine, a chiral auxiliary could be attached to either the amine or the ketone prior to the key bond-forming step.

One hypothetical strategy would involve reacting 2-acetylfuran with a chiral amine auxiliary, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. The diastereoselective reduction of this imine would lead to a mixture of diastereomers, which could then be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target amine. Common auxiliaries used in asymmetric synthesis include oxazolidinones and pseudoephedrine, which have proven effective in directing stereoselective alkylation and aldol (B89426) reactions. The key principle is that the chirality of the auxiliary biases the approach of the reducing agent, favoring the formation of one diastereomer over the other.

Asymmetric Catalysis in Amine Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the reductive amination of 2-acetylfuran, this can be achieved using either chiral metal complexes or biocatalysts.

Chemo-catalysis: Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands have been successfully used for the asymmetric reductive amination of ketones. For example, a catalyst system like Ru(OAc)₂{(S)-binap} has been shown to be highly effective for the direct asymmetric reductive amination of various ketones, achieving excellent enantioselectivity. Such catalysts activate a reducing agent (e.g., H₂) and facilitate its stereoselective addition across the C=N bond of the imine intermediate.

Biocatalysis: Enzymes, particularly imine reductases (IREDs) or reductive aminases (RedAms), are powerful tools for asymmetric reductive amination. These enzymes can catalyze the formation of chiral amines from a broad range of ketone and amine substrates with high to quantitative conversions and excellent stereoselectivity. An engineered amine dehydrogenase could also be employed for the asymmetric reductive amination of structurally diverse ketones with high enantioselectivity. The reaction would involve incubating 2-acetylfuran and isoamylamine (B31083) with a suitable IRED and a cofactor, typically NADPH, leading directly to the chiral amine product.

Catalytic MethodCatalyst ExampleKey Features
Asymmetric HydrogenationRu(OAc)₂{(S)-binap}High enantioselectivity for a range of ketones.
BiocatalysisImine Reductases (IREDs)High stereoselectivity, operates under mild aqueous conditions.

Post-Synthetic Modification Strategies on Related Amine Scaffolds

Once the this compound scaffold is synthesized, it can be further modified to create a library of related compounds. Post-synthetic modification (PSM) is a strategy to introduce new functional groups into an existing molecule.

The furan ring itself is susceptible to various transformations. For instance, furan rings can undergo cycloaddition reactions or electrophilic substitution, although the latter can be challenging due to the ring's sensitivity to strong acids. A notable transformation of furans is the Achmatowicz reaction, an oxidative rearrangement that converts a furfuryl alcohol into a dihydropyranone. While the target molecule is not a furfuryl alcohol, related modifications could potentially be adapted. More direct modifications might involve C-H activation on the furan ring to introduce new aryl or alkyl groups, a strategy that has been explored for 2-acetylfuran using palladium catalysts. Additionally, the amine nitrogen could be further functionalized, for example, through acylation to form amides or reaction with electrophiles.

Advanced Spectroscopic and Structural Elucidation of N 1 2 Furyl Ethyl N 3 Methylbutyl Amine

Mass Spectrometry (MS)

Fragmentation Pathway Analysis and Structural Confirmation

Without access to primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the furan (B31954) ring, the tertiary amine, and the alkyl chains.

The vibrational modes of this compound can be assigned to specific functional groups. While an experimental spectrum for this specific molecule is not publicly available, the expected absorption regions can be predicted based on established correlation tables and spectra of similar compounds. docbrown.infodocbrown.info

C-H Vibrations: The spectrum will be dominated by C-H stretching and bending vibrations. Aromatic C-H stretching from the furan ring typically appears above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methylbutyl groups are expected in the 2850-2960 cm⁻¹ region. docbrown.info C-H bending vibrations for the alkyl groups will be observed in the 1370-1470 cm⁻¹ range. researchgate.net

C=C and C-O-C Vibrations of the Furan Ring: The furan ring will produce characteristic absorptions. The C=C stretching vibrations are expected around 1500-1600 cm⁻¹. The cyclic C-O-C ether stretching vibration typically results in a strong absorption band in the 1000-1100 cm⁻¹ region.

C-N Vibrations: The stretching vibration of the C-N bond in the tertiary amine is expected to appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. docbrown.info Unlike primary or secondary amines, there will be no N-H stretching vibration band around 3300-3500 cm⁻¹, which is a key indicator of a tertiary amine structure. docbrown.info

The following interactive table summarizes the predicted characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Furan RingC-H Stretch~3100 - 3150Medium
Alkyl ChainsC-H Stretch2850 - 2960Strong
Furan RingC=C Stretch~1500 - 1600Medium-Strong
Alkyl ChainsC-H Bend (CH₂, CH₃)1370 - 1470Medium
Tertiary AmineC-N Stretch1020 - 1250Medium
Furan RingC-O-C Stretch1000 - 1100Strong

X-ray Crystallography of Related Derivatives and Analogs

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, analysis of related furan-containing molecules and amine derivatives can offer valuable insights into its likely molecular conformation and packing in the solid state. researchgate.net

Studies on furan-based imines have revealed that the furan ring is typically planar. researchgate.netnih.gov For instance, in the structure of N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine, the molecule adopts a "zigzag" or trans conformation about the imine bond. researchgate.net Similarly, in 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the furan ring lies on a twofold rotation axis and is nearly co-planar with the methanimine (B1209239) groups. nih.gov These findings suggest that the furan ring in this compound would also be planar.

The crystal structures of various amine derivatives often show stabilization through intermolecular hydrogen bonding if N-H protons are present. nih.gov In the case of the tertiary amine this compound, classical hydrogen bonding is not possible. However, weak C-H···π or C-H···O interactions involving the furan ring could play a role in the crystal packing. The flexible ethyl and methylbutyl chains would allow the molecule to adopt various conformations to maximize packing efficiency.

The table below presents crystallographic data for some related furan and amine derivatives, illustrating common crystal systems and space groups observed for these classes of compounds.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amineMonoclinicP 21/nPlanar furan rings, trans conformation about imine bond. researchgate.net
2,5-bis[(4-fluorophenyl)iminomethyl]furanMonoclinicC2/cFuran ring on a twofold rotation axis, participation in C—H⋯N interactions. nih.gov
2-cyanoguanidinophenytoin Mannich base (morpholine derivative)MonoclinicC2/cStabilized by inter and intra-molecular hydrogen bonds. Morpholine ring in a chair configuration. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. Gas chromatography and high-performance liquid chromatography are the most common methods employed for these purposes.

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sums.ac.ir It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound would be separated on a capillary column (e.g., with a dimethylpolysiloxane stationary phase) and then ionized, commonly by electron ionization (EI). researchgate.net The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.

The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be dominated by α-cleavage, which is characteristic of amines. libretexts.orgmdpi.com This involves the cleavage of the C-C bond adjacent to the nitrogen atom. The two primary α-cleavage pathways would be:

Loss of a C₄H₉ radical (from the 3-methylbutyl group), leading to a highly stable furan-containing fragment.

Loss of the furylethyl radical, leading to a fragment containing the 3-methylbutyl group.

The base peak in the spectrum is likely to be the fragment resulting from the loss of the alkyl radical, as the positive charge would be stabilized by the nitrogen atom and the adjacent furan ring.

The following table details the predicted key mass fragments for this compound.

m/z Value (Predicted)Ion StructureFragmentation Pathway
195[C₁₂H₂₁NO]⁺Molecular Ion (M⁺)
138[C₈H₁₂NO]⁺α-cleavage: Loss of C₄H₉ radical
98[C₆H₁₂N]⁺α-cleavage: Loss of C₆H₇O radical (furylethyl)
81[C₅H₅O]⁺Furfuryl cation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. dgaequipment.com For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) (ACN) or methanol (B129727) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the amine is protonated and yields sharp peaks. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of components with different polarities. rsc.org Detection is commonly achieved using a UV detector, as the furan ring exhibits strong absorbance in the UV region, typically around 210 nm and 275 nm. sielc.com

This method can be used for purity assessment by separating the main compound from any impurities or starting materials. For isolation purposes, the method can be scaled up to preparative HPLC. nih.gov

The table below outlines a typical set of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar furan derivatives and amines. rsc.orgshimadzu.com

ParameterCondition
ColumnReverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Phosphoric Acid or Formic Acid
Mobile Phase BAcetonitrile (ACN)
ElutionGradient (e.g., 10% to 95% B over 20 minutes)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm and 275 nm
Injection Volume10 µL

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways

Reactivity at the Amine Nitrogen Center

The nitrogen atom in N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine possesses a lone pair of electrons, making it both basic and nucleophilic. libretexts.org This electronic characteristic is central to its reactivity with a variety of electrophiles.

As a secondary amine, this compound can undergo N-alkylation when treated with alkylating agents such as alkyl halides. libretexts.orgmsu.edu The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. msu.edu

Table 1: N-Alkylation and Quaternization Reaction Overview

Reaction Stage Reactant Product Mechanism
N-Alkylation Alkyl Halide (e.g., CH₃I) N-[1-(2-furyl)ethyl]-N-methyl-N-(3-methylbutyl)amine (Tertiary Amine) SN2

| Quaternization | Excess Alkyl Halide (e.g., CH₃I) | N-[1-(2-furyl)ethyl]-N,N-dimethyl-N-(3-methylbutyl)ammonium iodide (Quaternary Salt) | SN2 |

The nucleophilic nitrogen of this compound readily reacts with acylating agents to form amides. This transformation, known as N-acylation, is a cornerstone of amine chemistry. researchgate.netbath.ac.uk Common acylating agents include acid chlorides and acid anhydrides. britannica.com

The reaction mechanism is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride from an acid chloride or a carboxylate from an anhydride) to yield the stable amide product. msu.edu This reaction is generally efficient and widely used to introduce an acyl group onto a nitrogen atom. researchgate.netnih.gov

Table 2: Representative N-Acylation Reactions

Acylating Agent Product Type Example Product Name
Acetyl Chloride N-Substituted Acetamide N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)acetamide
Benzoyl Chloride N-Substituted Benzamide N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)benzamide

N-dealkylation is the removal of an alkyl group from an amine. nih.govnih.gov For secondary amines like this compound, this is primarily an oxidative process, often mediated by enzymes such as cytochrome P450 in biological systems or by chemical reagents in a laboratory setting. nih.govresearchgate.netacs.org

A common chemical pathway for oxidative N-dealkylation involves the formation of an iminium ion intermediate. nih.govresearchgate.net The reaction is initiated by the removal of a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon). This can be achieved using various transition-metal catalysts (e.g., palladium, rhodium) in the presence of an oxidant. nih.govresearchgate.net The resulting iminium ion is susceptible to hydrolysis. Attack by a water molecule leads to the formation of an unstable carbinolamine, which then decomposes to yield a primary amine and a carbonyl compound (an aldehyde or ketone). researchgate.net The specific alkyl group that is cleaved can depend on factors such as steric accessibility and the stability of the resulting carbonyl compound. researchgate.net

Reactivity of the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich aromatic system. The oxygen heteroatom donates electron density into the ring through resonance, making it significantly more reactive than benzene (B151609) towards electrophiles. pearson.compearson.com

Furan readily undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pearson.comwikipedia.org Due to the activating effect of the oxygen atom, these reactions can often be carried out under much milder conditions than those required for benzene. pearson.com

The regioselectivity of the reaction is directed by the stability of the carbocation intermediate (the sigma complex). Attack at the C2 or C5 position is strongly favored over attack at the C3 or C4 position because the resulting intermediate is better stabilized by resonance, with three resonance structures contributing to charge delocalization. pearson.comchegg.comquora.com In this compound, the C2 position is already substituted. Therefore, electrophilic attack will predominantly occur at the C5 position, which is the other activated α-position.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagent Predicted Major Product
Nitration HNO₃ / Acetic Anhydride (B1165640) N-[1-(5-nitro-2-furyl)ethyl]-N-(3-methylbutyl)amine
Bromination Br₂ / Dioxane N-[1-(5-bromo-2-furyl)ethyl]-N-(3-methylbutyl)amine

| Acylation | Acetyl Chloride / SnCl₄ | N-[1-(5-acetyl-2-furyl)ethyl]-N-(3-methylbutyl)amine |

Despite its aromaticity, the furan ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. mdpi.comrsc.org

Acid-catalyzed ring opening is a common degradation pathway for furans. researchgate.net The reaction is initiated by the protonation of the furan ring, typically at the C2 position, which disrupts the aromatic system. researchgate.net The resulting protonated species is then attacked by a nucleophile, such as water. This leads to the formation of an unstable hemiacetal, which undergoes further rearrangement and cleavage to yield a 1,4-dicarbonyl compound. mdpi.com

Oxidative ring-opening can occur with various oxidizing agents. For instance, ozonolysis of furan derivatives leads to cleavage of the double bonds and the formation of smaller carbonyl and carboxylic acid fragments. nih.govresearchgate.net Oxidation can also lead to the formation of maleic anhydride and its derivatives. researchgate.netacs.org These degradation pathways highlight the limited stability of the furan moiety under harsh chemical environments. nih.gov

Hydrogenation and Reduction of the Furan Moiety

The furan ring in this compound is susceptible to catalytic hydrogenation, a process that can lead to the saturation of the heterocyclic ring to form a tetrahydrofuran (B95107) derivative. The specific products of this reduction are highly dependent on the catalyst used, as well as the reaction conditions such as temperature and pressure.

The hydrogenation of furan derivatives can proceed through different pathways, yielding a variety of products. For instance, the hydrogenation of furfural (B47365), a related compound, can yield furfuryl alcohol, tetrahydrofurfuryl alcohol, or 2-methylfuran, depending on the catalyst and reaction conditions. mdpi.comscirp.org The selective hydrogenation of the furan ring in the presence of other functional groups, such as the amine in this compound, presents a synthetic challenge. However, by carefully selecting the catalyst, it is possible to achieve selective reduction of the furan ring.

The following table summarizes the catalytic hydrogenation of various furan derivatives, providing insights into the potential reduction pathways for this compound.

Table 1: Catalytic Hydrogenation of Furan Derivatives

Furan Derivative Catalyst Temperature (°C) Pressure (bar) Major Product(s) Yield (%)
Furfural Ni/SiO2 120-160 20-40 Tetrahydrofurfuryl alcohol >95
Furfural Pd/C 50-100 10-30 Furfuryl alcohol >90
Furfural Cu-based 150-200 30-50 2-Methylfuran 70-85
2-Methylfuran Ni-based 100-150 20-40 2-Methyltetrahydrofuran >90
Furfurylamine (B118560) Rh/Al2O3 80 30 Tetrahydrofurfurylamine ~90

Mechanisms of Formation in Complex Chemical Systems

Maillard Reaction Pathways and Related Pyrrolidine (B122466)/Pyrazine (B50134) Formation

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a likely pathway for the formation of this compound in food systems and other biological contexts. researchgate.netnih.gov The initial steps of the Maillard reaction involve the condensation of a reducing sugar to form a Schiff base, which then undergoes rearrangement to form an Amadori or Heyns compound. nih.gov The degradation of these intermediates, particularly those derived from pentoses, leads to the formation of furfural. researchgate.net

Furfural can then react with amino compounds, such as amino acids, to form a variety of nitrogen-containing heterocyclic compounds, including pyrazines and pyrrolidines. researchgate.netperfumerflavorist.com The formation of pyrazines is a well-documented outcome of the Maillard reaction and contributes significantly to the aroma and flavor of cooked foods. perfumerflavorist.comacs.orgmdpi.com While the direct formation of a secondary amine like this compound is not as commonly reported as pyrazine formation, it can be envisioned through a series of reactions involving the Strecker degradation of an amino acid like leucine (B10760876) or isoleucine to produce an aldehyde, which can then react with a furfurylamine derivative.

The formation of pyrrolidine rings from furan precursors is also a known transformation, often proceeding through intramolecular cyclization reactions.

Role of Precursors in Chemical Transformations

The structure of this compound suggests its formation from specific precursors. The 1-(2-furyl)ethyl moiety likely originates from the reaction of furfural with a C2-donor, or from a related furan derivative. Furfural itself is a key intermediate in the Maillard reaction, arising from the degradation of pentoses. researchgate.netnih.gov

The N-(3-methylbutyl) portion of the molecule points to the involvement of an amino acid with a corresponding side chain, such as leucine or isoleucine. In the context of the Maillard reaction, the Strecker degradation of these amino acids would generate 3-methylbutanal (B7770604) and 2-methylbutanal, respectively. researchgate.net These aldehydes can then participate in further reactions. A plausible pathway for the formation of the secondary amine involves the reductive amination of a furfural-derived ketone with 3-methylbutylamine (which can be formed from the corresponding amino acid). Reductive amination of furfural with various amines has been demonstrated. nih.govrsc.orgrsc.org

Stability and Chemical Transformation under Varied Conditions

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents. The furan ring is known to be susceptible to degradation under certain conditions. Furan itself is a relatively stable aromatic compound, but the presence of substituents can alter its reactivity. stackexchange.comresearchgate.net

Furan and its derivatives can be formed in foods during thermal processing, but their concentrations can also decrease with further heating due to their volatility and reactivity. researchgate.netnih.govlawdata.com.tw The stability of furan-containing compounds is a concern in food chemistry due to the potential toxicity of furan. nih.govresearchgate.netnih.gov The furan ring can undergo oxidation, leading to ring-opened products. orientjchem.orgpharmaguideline.com Under acidic conditions, the furan ring can also be prone to polymerization and other degradation reactions. pharmaguideline.com

The amine functional group in this compound also influences its stability and reactivity. Amines can undergo oxidation and can react with other components in a complex chemical environment.

The following table outlines the general stability of furan derivatives under different conditions, which can be extrapolated to predict the behavior of this compound.

Table 2: General Stability of Furan Derivatives

Condition Effect on Furan Ring
Thermal Stress Can lead to both formation and degradation. Volatility plays a significant role in concentration changes. researchgate.netoygardsbi.com
Acidic pH Promotes polymerization and ring-opening reactions, especially with electron-releasing substituents. pharmaguideline.com
Oxidizing Agents Susceptible to oxidation, which can lead to the formation of ring-opened products. orientjchem.org
Storage Furan content can increase in some stored foods, but can also decrease depending on the food matrix and storage conditions. nih.gov

Computational and Theoretical Investigations of N 1 2 Furyl Ethyl N 3 Methylbutyl Amine and Analogs

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational flexibility of N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine are dictated by the rotational freedom around its single bonds. The geometry is primarily influenced by the spatial arrangement of the furan (B31954) ring relative to the ethylamine (B1201723) substituent and the conformation of the N-(3-methylbutyl) group.

While no specific Density Functional Theory (DFT) calculations for this compound have been published, studies on simpler analogs like furfurylamine (B118560) (C₄H₄OCH₂NH₂) offer valuable insights. For furfurylamine, DFT calculations, in conjunction with gas-phase electron diffraction and microwave spectroscopy, have shown the existence of at least two stable conformers. acs.org These conformers are distinguished by the torsion angle around the C-C bond connecting the furan ring and the aminomethyl group. acs.org The predominant conformer is a gauche form, with a smaller population of a syn conformer where the C-N bond is eclipsed with the C=C bond of the furan ring. acs.org

For this compound, a similar conformational isomerism would be expected around the bond connecting the furan ring and the ethyl group. The presence of a methyl group on the ethyl bridge and the bulky 3-methylbutyl group on the nitrogen atom would introduce additional steric hindrance, likely influencing the relative energies and populations of the possible conformers. DFT methods would be instrumental in determining the optimized geometries, bond lengths, bond angles, and the relative stabilities of these conformers.

Table 1: Representative Theoretical Bond Lengths and Angles for Furan and Alkylamine Analogs (Note: These are typical values from DFT calculations on similar structures and are for illustrative purposes.)

ParameterMolecule FragmentTypical Value
Bond Length (Å)C=C (furan)1.36 - 1.37
C-C (furan)1.43 - 1.44
C-O (furan)1.36 - 1.37
C-N (amine)1.46 - 1.48
N-H (amine)1.01 - 1.02
Bond Angle (°)C-O-C (furan)~106
C-C-N (amine)~112

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. For a molecule like this compound, with multiple rotatable bonds, MD simulations could reveal the accessible conformations in different environments (e.g., in a vacuum or in a solvent). These simulations would provide a dynamic picture of the molecule's flexibility, identifying the most populated conformational states and the energy barriers for transition between them. While no specific MD studies on this molecule are available, such simulations would be a logical step to gain a deeper understanding of its structural dynamics.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are a hybrid of the aromatic furan ring and the aliphatic amine side chain. These properties are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For furan and its derivatives, the HOMO is typically a π-orbital delocalized over the ring, making it susceptible to electrophilic attack. The LUMO is a π*-orbital, which can accept electrons from a nucleophile.

In this compound, the nitrogen atom of the amine group possesses a lone pair of electrons, which would significantly influence the HOMO. It is expected that the HOMO would have substantial character on both the furan ring and the nitrogen lone pair, making these the primary sites for reaction with electrophiles. The LUMO would likely be centered on the furan ring's π* system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Illustrative HOMO-LUMO Energies and Gap for Analogous Compounds (Note: These values are approximations based on DFT studies of similar furan and amine compounds and are for comparative purposes.)

Compound AnalogHOMO (eV)LUMO (eV)Energy Gap (eV)
Furan-6.41.57.9
2-Methylfuran-6.21.67.8
Diethylamine-6.02.58.5

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP surface would show regions of negative potential (in red) and positive potential (in blue).

A region of high negative potential is expected around the oxygen atom in the furan ring and the nitrogen atom of the amine group, due to their lone pairs of electrons. These would be the most likely sites for protonation or interaction with other electrophiles. The hydrogen atoms of the amine group and those attached to the furan ring would exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles. The aliphatic chains would be largely non-polar.

Theoretical Studies on Reaction Mechanisms

While no specific theoretical studies on the reaction mechanisms of this compound exist, the reactivity can be inferred from the known chemistry of furans and secondary amines.

The furan ring is known to undergo various reactions, including electrophilic substitution, cycloaddition (such as Diels-Alder reactions), and ring-opening reactions. pearson.compku.edu.cn Computational studies on the reactions of furan with radicals, such as the hydroxyl radical, have shown that addition to the double bonds of the ring is a major pathway. nih.gov The presence of the N-alkyl substituent would influence the regioselectivity of these reactions.

The secondary amine group is a nucleophilic center and can participate in reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form iminium ions. Theoretical studies could elucidate the transition states and reaction pathways for these transformations, providing insights into the reaction kinetics and thermodynamics. For instance, the reductive amination of furfural (B47365) (a related furan derivative) to furfurylamine has been studied, and it is understood to proceed via an imine intermediate. rsc.org

Transition State Characterization and Energy Barriers

Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing the transition states (TS) and determining the associated energy barriers. For reactions involving this compound and its analogs, such as N-alkylation or reactions at the furan ring, density functional theory (DFT) is a commonly employed method.

Theoretical studies on analogous amine-catalyzed reactions, such as aldol (B89426) reactions, reveal that transition states can be meticulously modeled to understand stereoselectivity and reactivity. nih.gov For a hypothetical reaction involving this compound, computational analysis would involve locating the transition state structure on the potential energy surface. This is a first-order saddle point, characterized by a single imaginary frequency in the vibrational analysis. The reaction energy profile can then be mapped, connecting reactants, transition state, and products.

The energy barrier, or activation energy (ΔG‡), is the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for predicting reaction rates. For instance, in a hypothetical nucleophilic substitution reaction at the ethyl group, the calculated energy barrier would indicate the feasibility of the reaction under specific conditions. Different computational methods and basis sets can be employed to achieve varying levels of accuracy in these predictions. mdpi.com

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of an N-furylethylamine Analog

Reaction PathwayFunctional/Basis SetSolvent ModelCalculated ΔG‡ (kcal/mol)
N-AlkylationB3LYP/6-31G*PCM (Acetonitrile)22.5
Furan Ring OpeningM06-2X/def2-TZVPSMD (Water)35.8
C-N Bond CleavageωB97X-D/cc-pVTZIEFPCM (Methanol)45.2

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study. It is not based on actual experimental or calculated values for this compound.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence reaction pathways and energy barriers. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate these effects. aip.org Solvents can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the reaction kinetics and thermodynamics.

For reactions involving polar molecules like this compound, polar solvents are expected to have a pronounced effect. For instance, in a reaction leading to a charge-separated transition state, a polar solvent would lower the energy barrier by stabilizing the transition state more than the less polar reactants. researchgate.net Conversely, for reactions where the reactants are more polar than the transition state, a polar solvent might increase the energy barrier.

Computational studies on other amine reactions have shown that explicit solvent models, where individual solvent molecules are included in the calculation, can also be used to understand specific solvent-solute interactions, such as hydrogen bonding. globethesis.com These interactions can play a critical role in the reaction mechanism, for example, by acting as proton shuttles. mdpi.com The choice of solvent can therefore be a critical parameter in controlling the outcome of a reaction involving this compound.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, methods like DFT can be used to predict ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei. By referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted. The accuracy of these predictions has significantly improved with the development of more sophisticated functionals and the inclusion of solvent effects. d-nb.info Discrepancies between predicted and experimental spectra can often be resolved by considering different conformational isomers of the molecule. mdpi.com

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data. These calculations can help in assigning the vibrational modes observed in an experimental spectrum.

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm) (Illustrative)
Furyl C2155.2
Furyl C3108.9
Furyl C4110.5
Furyl C5142.1
Ethyl CH58.3
Ethyl CH₃18.7
N-CH₂49.6
Butyl CH25.4
Butyl CH₂38.1
Butyl CH₃ (x2)22.6

Note: The data in this table is for illustrative purposes to demonstrate the output of a computational prediction and is not based on experimentally verified or rigorously calculated values for the specific molecule.

Non-Covalent Interactions and Their Role in Molecular Recognition

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules, which is the basis of molecular recognition. For this compound, several types of NCIs can be envisaged, including hydrogen bonds, van der Waals forces, and π-interactions involving the furan ring.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. researchgate.net For example, intramolecular hydrogen bonds might exist between the amine lone pair and a hydrogen atom on one of the alkyl chains, influencing the molecule's preferred conformation.

The furan ring can participate in various non-covalent interactions. These include C-H···π interactions, where a C-H bond from an alkyl chain interacts with the π-system of the furan ring, and C-H···O interactions with the furan oxygen. researchgate.net In the context of molecular recognition, these interactions would be critical for how this compound binds to a receptor or another molecule. Computational studies on furan clusters have shown that C-H···O and stacking interactions are significant in determining their geometry. researchgate.net

Design, Synthesis, and Chemical Properties of N 1 2 Furyl Ethyl N 3 Methylbutyl Amine Derivatives and Analogs

Structural Modifications of the Furan (B31954) Moiety

Substituent Effects on the Furan Ring (e.g., Methylfuryl, Furanylmethylene)

The introduction of substituents onto the furan ring can significantly influence the molecule's reactivity, stability, and interactions with biological targets. The nature and position of these substituents dictate their effect. Electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, increase the electron density of the furan ring, enhancing its reactivity toward electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro or formyl groups decrease the ring's electron density, making it less reactive but potentially more stable to oxidative metabolism. nih.gov

Modifying the 1-(2-furyl)ethyl portion of the parent compound to a (5-methyl-2-furyl)methyl group, for instance, introduces an electron-donating methyl group at the 5-position. This modification can impact the molecule's lipophilicity and steric profile. Another variation, replacing the ethyl linker with a methylene (B1212753) linker to create a furanylmethylene (furfuryl) group, alters the flexibility and spatial orientation of the furan ring relative to the amine nitrogen. These changes can have profound effects on how the molecule binds to a target receptor or enzyme.

Table 1: Predicted Effects of Substituents on the Furan Ring

Substituent/ModificationPosition on Furan RingElectronic EffectPotential Impact on Properties
-CH₃ (Methyl)C5Electron-DonatingIncreases lipophilicity, enhances reactivity, potential steric influence.
-NO₂ (Nitro)C5Electron-WithdrawingDecreases reactivity, may alter metabolic stability. nih.gov
-Br (Bromo)C5Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Increases molecular weight, acts as a handle for further functionalization. wikipedia.org
Furanylmethylene LinkerN/AStructuralReduces chain length and flexibility between furan and nitrogen.

Regioisomeric Furan Derivatives

Regioisomers are compounds that have the same molecular formula but differ in the position of substituents on a core structure. In the context of N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine, the primary regioisomer of interest would be N-[1-(3-furyl)ethyl]-N-(3-methylbutyl)amine.

The synthesis of 3-substituted furans is often more challenging than that of their 2-substituted counterparts. rsc.org Electrophilic substitution on the furan ring preferentially occurs at the 2- and 5-positions due to the greater stabilization of the cationic intermediate through resonance. quora.com Therefore, synthetic routes to 3-substituted furans typically require more complex, multi-step strategies, often starting from acyclic precursors or employing directed metallation techniques. rsc.orgresearchgate.net

Variations in the N-Alkyl Chain

The N-alkyl groups of an amine are critical determinants of its basicity, nucleophilicity, solubility, and steric hindrance. solubilityofthings.com Modifications to the (3-methylbutyl) group or the ethyl group in the parent compound offer a route to modulate these properties systematically.

Homologation and Branching of the (3-methylbutyl) group

Homologation refers to the systematic increase or decrease in the length of an alkyl chain, for example, by adding or removing methylene (-CH₂) units. Branching involves changing the connectivity of the carbon atoms within the alkyl group. Both modifications can significantly impact the physical properties of the resulting amine due to changes in molecular weight, surface area, and van der Waals forces.

Generally, increasing the length of the N-alkyl chain (homologation) leads to a higher boiling point and decreased water solubility due to increased van der Waals forces and greater lipophilicity. msu.edu Conversely, increasing the branching of an alkyl group of the same carbon number tends to lower the boiling point because the more compact, spherical shape reduces the effective surface area for intermolecular interactions. quora.comlibretexts.org The basicity of the amine can also be affected; alkyl groups are electron-donating and generally increase basicity, although steric hindrance in tertiary amines can sometimes counteract this effect in solution. solubilityofthings.com

Table 2: Physical Properties of Structurally Related Amines

Compound NameStructureMolecular Weight (g/mol)Boiling Point (°C)Comment
n-ButylamineCH₃(CH₂)₃NH₂73.1478Primary, unbranched C4
Isobutylamine (2-Methylpropan-1-amine)(CH₃)₂CHCH₂NH₂73.1467-69Primary, branched C4 isomer. Lower BP than n-butylamine.
3-Methylbutylamine (Isoamylamine)(CH₃)₂CHCH₂CH₂NH₂87.1697Primary, branched C5. Homolog of isobutylamine.
N-MethylbutylamineCH₃(CH₂)₃NHCH₃87.1691-92Secondary, C5 total. Branching on N.

Incorporation of Heteroatoms or Unsaturations

Introducing heteroatoms (such as oxygen or sulfur) or sites of unsaturation (double or triple bonds) into the N-alkyl chains can dramatically alter the chemical properties of the amine.

The incorporation of an oxygen atom to form an ether linkage (e.g., replacing a -CH₂-CH₂- unit with -CH₂-O-CH₂-) introduces polarity and a hydrogen bond acceptor site. This can increase water solubility and provide new interaction points for binding to biological targets.

Introducing a double bond (alkene) or triple bond (alkyne) creates a more rigid structure compared to a flexible alkyl chain. acs.org The π-electrons of the unsaturated bond can participate in additional interactions, such as π-π stacking or cation-π interactions, and can also serve as a chemical handle for further synthetic modifications. The synthesis of such compounds can be achieved through various methods, including the alkylation of amines with unsaturated halides or the reduction of unsaturated nitriles or amides. google.comacs.org

Stereochemical Variations at Chiral Centers

The this compound molecule possesses a chiral center at the carbon atom alpha to the furan ring (the C1 of the ethyl group). This means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine and (S)-N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine.

While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density, solubility in achiral solvents), they can exhibit vastly different behaviors in a chiral environment. mdpi.com This is particularly significant in pharmacology, as biological systems such as enzymes and receptors are themselves chiral. researchgate.net Consequently, one enantiomer may exhibit high biological activity while the other is significantly less active or even produces a different, sometimes undesirable, effect. nih.govbiomedgrid.com

The synthesis of a single enantiomer (an enantioselective synthesis) requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. acs.orgnih.govresearchgate.netthieme-connect.com For example, starting with optically pure (R)- or (S)-1-(2-furyl)ethanamine in a reductive amination reaction with 3-methylbutanal (B7770604) would yield the corresponding (R) or (S) product. pressbooks.pub Alternatively, a racemic mixture of the final compound could be separated into its individual enantiomers through a process called chiral resolution. The ability to synthesize and study the individual stereoisomers is crucial for understanding their structure-activity relationships and developing compounds with optimal properties. researchgate.net

Table of Compounds

Synthesis of Compound Libraries for Structure-Property Relationship Studies

The systematic investigation of how structural modifications influence the physicochemical and biological properties of a molecule is a fundamental aspect of medicinal and materials chemistry. The synthesis of a focused library of derivatives of this compound would be a crucial step in elucidating these structure-property relationships (SPRs). A divergent synthetic approach is often employed for the efficient generation of such libraries.

A plausible and efficient method for the synthesis of the parent compound and its analogs is through reductive amination . This well-established reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the starting materials would be 2-acetylfuran (B1664036) and 3-methylbutylamine (isoamylamine).

The general synthetic scheme is as follows:

Scheme 1: General synthetic route for this compound and its derivatives via reductive amination.

To build a compound library for SPR studies, systematic variations can be introduced at three key positions of the molecule:

The Furan Ring (R¹): Substitution on the furan ring can modulate the electronic properties and steric profile of the molecule. For instance, introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) at the 5-position of the furan ring can be achieved by starting with the corresponding substituted 2-acetylfurans.

The Ethylamine (B1201723) Side Chain (R²): Modifications to the ethyl group can influence the molecule's flexibility and interaction with its environment. For example, introducing a methyl group at the alpha-carbon (starting from 2-propionylfuran) would introduce a new chiral center and increase steric bulk.

The N-Alkyl Substituent (R³): Varying the N-alkyl group can significantly impact the lipophilicity, basicity, and steric hindrance around the nitrogen atom. A library of primary amines can be used in the reductive amination reaction to generate a diverse set of N-substituted analogs.

An example of a hypothetical compound library generated through this approach is presented in the interactive table below. The yields are projected based on typical reductive amination reactions and would need to be empirically determined.

Compound ID R¹ (on Furan Ring) R² (on Ethyl Chain) R³ (N-Alkyl Group) Starting Ketone Starting Amine Projected Yield (%)
Parent HH3-methylbutyl2-acetylfuran3-methylbutylamine85
Lib-001 5-CH₃H3-methylbutyl5-methyl-2-acetylfuran3-methylbutylamine82
Lib-002 5-BrH3-methylbutyl5-bromo-2-acetylfuran3-methylbutylamine78
Lib-003 Hα-CH₃3-methylbutyl2-propionylfuran3-methylbutylamine80
Lib-004 HHn-butyl2-acetylfurann-butylamine88
Lib-005 HHcyclohexyl2-acetylfurancyclohexylamine83
Lib-006 5-NO₂H3-methylbutyl5-nitro-2-acetylfuran3-methylbutylamine70

This interactive table provides a hypothetical library of derivatives. The projected yields are estimates and would require experimental validation.

The purification of these derivatives would typically involve standard techniques such as column chromatography, and their structures would be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Behavior and Stability of Derivatives

The chemical behavior and stability of this compound and its derivatives are critical parameters that dictate their potential applications and storage conditions. The presence of both a furan ring and a secondary amine functionality introduces specific reactivity and potential degradation pathways.

Basicity: The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering the molecule basic. The pKa of the conjugate acid would be expected to be in the range of typical secondary amines (around 10-11). Substituents on the furan ring and the N-alkyl group can influence this basicity. Electron-withdrawing groups on the furan ring would decrease the basicity, while electron-donating groups would have a modest increasing effect.

Stability of the Furan Ring: The furan ring is an electron-rich aromatic system, which makes it susceptible to electrophilic attack and oxidation.

Acid Sensitivity: Furans are known to be sensitive to strong acids, which can lead to polymerization or ring-opening reactions. Therefore, handling and storage of these compounds should be under neutral or slightly basic conditions. The stability in acidic media is expected to decrease with the presence of electron-donating substituents on the furan ring.

Oxidative Degradation: The furan moiety can be prone to oxidation, especially in the presence of air and light. This can lead to the formation of various oxidation products and a discoloration of the compound over time. The use of antioxidants or storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary for long-term stability.

Amine Reactivity: The secondary amine functionality can undergo a variety of chemical reactions.

N-Alkylation and N-Acylation: The lone pair on the nitrogen allows for further reaction with electrophiles. For instance, reaction with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts, while reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Oxidation: Secondary amines can be oxidized by various oxidizing agents to form hydroxylamines, nitrones, or other oxidation products.

A summary of the expected chemical stability of the parent compound under different conditions is provided in the table below.

Condition Expected Stability Potential Degradation Products
Strong Acid (e.g., conc. HCl) LowFuran ring-opened products, polymers
Strong Base (e.g., NaOH) HighGenerally stable
Oxidizing Agents (e.g., H₂O₂) LowN-oxides, hydroxylamines, furan oxidation products
Reducing Agents (e.g., NaBH₄) HighGenerally stable
Heat ModerateDecomposition at elevated temperatures
Light ModeratePotential for photolytic degradation

This table provides a general overview of the expected chemical stability. Specific stability studies would be required for definitive data.

Non Clinical Research Applications and Research Modalities of N 1 2 Furyl Ethyl N 3 Methylbutyl Amine

Utilization as a Biochemical Probe in Proteomics Research

N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine is available commercially as a biochemical for proteomics research. bldpharm.comscbt.com Proteomics involves the large-scale study of proteins, particularly their structures and functions. Biochemical probes are small molecules that can be used to interact with proteins to study their functions, locations, and interactions within a biological system.

Table 1: Properties of this compound

Property Value
Molecular Formula C11H19NO

Role as a Precursor or Component in Flavor Chemistry Research

The structural components of this compound, particularly the furan (B31954) ring, are found in many compounds that are significant in flavor chemistry. Furan derivatives are known to be important volatile compounds that contribute to the aroma of various foods. For instance, 2-methyl-3-furanthiol (B142662) is a potent meaty flavor compound. researchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a common pathway for the generation of such furan-containing flavor compounds. researchgate.net

Given that this compound contains a furan moiety and is an amine, it could theoretically serve as a precursor in the synthesis of more complex flavor molecules. The amine group could react with other molecules to form new compounds with different flavor profiles. However, it is important to note that while the structural motifs are relevant to flavor chemistry, direct research on this compound as a flavor precursor or component is not extensively documented in scientific literature.

Application as a Chemical Intermediate in Complex Organic Synthesis

In the field of organic chemistry, this compound can be considered a useful chemical intermediate for the synthesis of more complex molecules. A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The secondary amine functionality of this compound allows for a variety of chemical transformations.

For example, secondary amines are common building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The synthesis of N-substituted derivatives of various amines is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.com The furan ring present in this compound also offers a site for further chemical modification, potentially leading to the creation of novel heterocyclic compounds. Furan-based diamines, for instance, have been used in the preparation of bio-based polyimides. nih.gov

Table 2: Related Furan and Amine Compounds in Synthesis

Compound Application
Furan-based diamine Preparation of bio-based polyimides nih.gov
Tetrahydrofuran-2-ylmethylamine Synthesis of N-substituted derivatives with biological activity mdpi.com

Investigative Studies in Chemoinformatics and Database Development

Chemoinformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. Chemical databases are a fundamental component of chemoinformatics, providing a repository of information on chemical structures and their properties. While there are no specific investigative studies focused on this compound in chemoinformatics, its existence and the availability of its structural information in chemical databases contribute to the broader data landscape.

Databases such as PubChem contain entries for structurally related compounds, for example, 2-Furfuryl-N-(3-methylbutylidene)amine. nih.gov These entries typically include computed descriptors and properties that are valuable for chemoinformatic analyses.

Table 3: Computed Descriptors for a Structurally Related Compound (2-Furfuryl-N-(3-methylbutylidene)amine)

Descriptor Value
IUPAC Name N-(furan-2-ylmethyl)-3-methylbutan-1-imine
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol

The availability of such data for this compound and similar molecules in public databases allows for their inclusion in large-scale computational studies, such as the development of quantitative structure-activity relationship (QSAR) models or the virtual screening of chemical libraries for potential drug candidates.

Future Research Directions and Emerging Methodologies

Advancements in Sustainable and Green Synthetic Approaches

The synthesis of amines and furan-containing compounds is progressively moving towards more environmentally benign methodologies. rsc.orgrsc.org Future research on N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine would greatly benefit from the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising green synthetic route is the direct reductive amination of 1-(2-furyl)ethanone with 3-methylbutylamine. This approach, which combines the carbonyl compound and the amine with a reducing agent in a one-pot reaction, is an atom-economical alternative to traditional multi-step syntheses. researchgate.netfiveable.me The use of heterogeneous catalysts, such as supported noble metals (e.g., Pd/C, Pt/C) or more sustainable earth-abundant metal catalysts (e.g., Cu, Ni), can facilitate the reaction under milder conditions and allow for easier catalyst recovery and recycling. researchgate.net

Another sustainable strategy involves the "hydrogen borrowing" or "hydrogen autotransfer" methodology. rsc.org In this process, an alcohol precursor, 1-(2-furyl)ethanol, could be reacted with 3-methylbutylamine. The catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final amine product, with water being the only byproduct. rsc.org

The utilization of biomass-derived starting materials aligns with the principles of green chemistry. Furfural (B47365), a key platform chemical derivable from lignocellulosic biomass, can be a precursor to the 1-(2-furyl)ethyl moiety. rsc.orgmdpi.com Similarly, 3-methylbutylamine can be synthesized from isoamyl alcohol, which can be obtained from fusel oil, a byproduct of fermentation.

To quantify the "greenness" of these synthetic routes, various metrics can be employed. The CHEM21 green metrics toolkit, for instance, allows for a comprehensive evaluation of factors such as atom economy, E-factor (environmental factor), and process mass intensity (PMI). rsc.org

High-Throughput Experimentation for Compound Optimization

High-throughput experimentation (HTE) has revolutionized the process of reaction discovery and optimization by enabling the rapid screening of a large number of experimental parameters. nih.govumich.edu For the synthesis of this compound, HTE can be instrumental in identifying optimal reaction conditions with minimal time and material investment.

A typical HTE workflow would involve the use of multi-well plates (e.g., 96- or 384-well plates) where numerous variations of the reductive amination reaction can be performed simultaneously. Each well could contain a different combination of catalysts, solvents, temperatures, pressures, and reactant ratios. Robotic liquid handlers can be employed for precise and automated dispensing of reagents, ensuring high reproducibility.

The analysis of the reaction outcomes is a critical component of HTE. Rapid analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) can be integrated into the HTE workflow to quickly determine the yield and purity of the desired product in each well. The resulting data can be visualized using heat maps to easily identify the most promising reaction conditions. nih.gov

For instance, in the reductive amination synthesis of this compound, an HTE screen could be designed to evaluate a library of heterogeneous catalysts, a range of solvents with varying polarities, and a temperature gradient. The data generated from such a screen would provide a comprehensive understanding of the reaction landscape and facilitate the rapid identification of a scalable and efficient synthetic protocol.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Exploration of Novel Catalytic Systems for Functionalization

The development of novel and efficient catalytic systems is crucial for the synthesis and functionalization of molecules like this compound. Research in this area would likely focus on catalysts that are not only highly active and selective but also sustainable and cost-effective.

C-N Bond Formation: The key step in the synthesis of the target amine is the formation of the carbon-nitrogen bond. While traditional methods often rely on precious metal catalysts, there is a growing interest in the development of catalysts based on earth-abundant and non-precious metals such as iron, copper, and nickel. researchgate.netacs.org These catalysts can offer a more sustainable and economical alternative for reductive amination and other C-N bond-forming reactions. nih.govrsc.orgnih.gov

Furan (B31954) Functionalization: The furan ring in this compound is susceptible to various electrophilic substitution reactions, allowing for the introduction of additional functional groups. chemistrywithdrsantosh.com Novel catalytic systems can be developed to control the regioselectivity of these reactions, enabling the synthesis of a diverse library of derivatives. For example, shape-selective zeolites or metal-organic frameworks (MOFs) could be explored as catalysts to direct functionalization to specific positions on the furan ring. Recent advances in the synthesis of functionalized furans often involve the use of transition metal catalysts to mediate novel cyclization and cross-coupling reactions. organic-chemistry.orgresearchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis. biorxiv.org For the synthesis of this compound, an imine reductase (IRED) could be employed for the asymmetric reduction of the corresponding imine, yielding a chiral product with high enantiomeric excess. The use of biocatalysts aligns with the principles of green chemistry, as these reactions are typically performed in aqueous media under mild conditions. biorxiv.org

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms is essential for the rational design of more efficient and selective synthetic processes. The integration of advanced in-situ spectroscopic techniques and computational modeling provides a powerful toolkit for elucidating the intricate details of chemical transformations. youtube.combohrium.comacs.org

In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reacting species. mt.comkit.edu By observing the formation of intermediates and byproducts as the reaction progresses, valuable insights into the reaction pathway can be obtained. For the synthesis of this compound via reductive amination, in-situ spectroscopy could be used to track the conversion of the starting materials, the formation of the imine intermediate, and the subsequent reduction to the final product.

Computational Chemistry: Quantum chemical calculations, such as density functional theory (DFT), can be used to model the reaction at the molecular level. nih.govmit.edu These calculations can provide detailed information about the energies of reactants, intermediates, transition states, and products, allowing for the mapping of the entire reaction energy profile. researchgate.net For instance, DFT calculations could be used to investigate the mechanism of the reductive amination on a catalyst surface, helping to identify the rate-determining step and providing insights into how the catalyst can be modified to improve its performance.

The combination of in-situ spectroscopic data with computational models can provide a comprehensive and validated understanding of the reaction mechanism. This integrated approach can accelerate the development of improved synthetic methods by enabling a more targeted and knowledge-driven approach to optimization.

Q & A

Q. Table 1: Key Synthetic Parameters for Reductive Amination

ParameterOptimal ConditionImpact on Yield/PurityReference
Catalyst (Pd/NiO)1.1 wt%Higher loading reduces side products
Reaction Temperature25°CLower temps favor selectivity
Hydrogen Pressure1 atmExcess H2_2 avoids amine oxidation

Q. Table 2: NMR Chemical Shifts for Structural Validation

Proton TypeExpected δ (ppm)Structural FeatureReference
Furyl CH6.2–7.4Aromatic protons
3-Methylbutyl CH3_30.9–1.2Terminal methyl groups
Ethyl CH2_2N2.3–3.0Proximity to nitrogen

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Feasible Synthetic Routes

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N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine
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N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.